

Ombrabulin Hydrochloride Clinical Trials: A Technical Support Resource for Researchers

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Compound of Interest		
Compound Name:	Ombrabulin Hydrochloride	
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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) and adverse events observed in clinical trials of **Ombrabulin Hydrochloride**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of single-agent **Ombrabulin Hydrochloride**?

A1: In phase I clinical trials, the DLTs for single-agent Ombrabulin administered as a 30-minute infusion every 3 weeks were primarily observed at doses of 50 mg/m² and higher. In Caucasian patients, DLTs included Grade 3 abdominal pain, Grade 3 tumor pain, and Grade 3 hypertension. For Japanese patients, the DLTs at 50 mg/m² were Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea.[1][2] The recommended phase II dose (RP2D) for single-agent Ombrabulin was established at 50 mg/m² every 3 weeks for both populations.[1][2]

Q2: What are the DLTs when Ombrabulin is used in combination with other chemotherapeutic agents?

A2: When combined with docetaxel, the DLTs observed during dose escalation included Grade 3 fatigue, Grade 3 neutropenic infection, Grade 3 headache, Grade 4 febrile neutropenia, and Grade 3 thrombosis.[3][4] In combination with cisplatin, no DLTs were observed up to the



maximum administered dose of 25 mg/m² for Ombrabulin and 75 mg/m² for cisplatin in Japanese patients.

Troubleshooting Guide for Observed Toxicities

Issue: A patient in our trial is experiencing a sudden increase in blood pressure shortly after Ombrabulin infusion.

Troubleshooting Steps:

- Monitor Vital Signs: Transient hypertension is a known adverse event of Ombrabulin.[1]
 Closely monitor blood pressure, heart rate, and other vital signs during and after the infusion.
- Symptomatic Management: For mild to moderate hypertension, symptomatic treatment may be considered. In clinical trials, these events were generally transient.[1]
- Dose Modification: If hypertension is severe (Grade 3 or higher) or persistent, it may be considered a DLT. Subsequent doses of Ombrabulin may need to be reduced or withheld, as per the clinical trial protocol.

Issue: Gastrointestinal toxicities such as abdominal pain, nausea, and diarrhea are being reported by trial participants.

Troubleshooting Steps:

- Grading of Toxicity: Assess the severity of the gastrointestinal events using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Grade 3 abdominal pain and diarrhea have been reported as DLTs.[1]
- Supportive Care: Provide standard supportive care, including antiemetics for nausea and antidiarrheal agents for diarrhea.
- Evaluate for DLT: If the symptoms are severe (Grade 3 or higher) and considered related to the study drug, they may constitute a DLT, which would require a review of the dosage level.
 [1]

Quantitative Data Summary



The following tables summarize the dose-limiting toxicities and common adverse events observed in key Phase I clinical trials of **Ombrabulin Hydrochloride**.

Table 1: Dose-Limiting Toxicities (DLTs) in Ombrabulin Hydrochloride Clinical Trials

Clinical Trial Setting	Dose Level	Dose-Limiting Toxicity	Reference
Single Agent (Caucasian Patients)	50 mg/m²	Grade 3 Abdominal Pain	
60 mg/m²	Grade 3 Tumor Pain, Grade 3 Hypertension		
Single Agent (Japanese Patients)	50 mg/m²	Grade 3 Lymphopenia, Grade 2 Hypertension, Grade 3 Diarrhea	[1][2]
In Combination with Docetaxel	25/75 mg/m²	Grade 3 Neutropenic Infection	[3]
30/100 mg/m ²	Grade 4 Febrile Neutropenia	[3]	
35/100 mg/m ²	Grade 3 Fatigue, Grade 3 Thrombosis	[3]	_
42/75 mg/m²	Grade 3 Fatigue, Grade 3 Headache	[3]	

Table 2: Common Adverse Events (All Grades) with Single-Agent Ombrabulin (50 mg/m²)



Adverse Event	Incidence in Caucasian Patients (%)	Incidence in Japanese Patients (%)
Headache	31	Not Reported
Asthenia	28	Not Reported
Abdominal Pain	26	Not Reported
Nausea	26	Most Frequent
Diarrhea	23	Most Frequent
Hypertension	23	Most Frequent
Anemia	Common	33 (Grade 3)
Lymphopenia	Common	17 (Grade 3)

Data for Japanese patients primarily highlights the most frequent events and Grade 3 toxicities as detailed in the publication.[1][2]

Experimental Protocols

Protocol: Phase I Dose-Escalation Study of Single-Agent Ombrabulin

- Patient Population: Patients with advanced solid malignancies.
- Study Design: Open-label, multicenter, dose-escalation study.[1]
- Drug Administration: Ombrabulin administered as a 30-minute intravenous infusion once every 3 weeks.[1]
- Dose Escalation: A 3+3 dose-escalation design was typically used. Doses ranged from 6 mg/m² to 60 mg/m² in the study with Caucasian patients and 15.5 mg/m² to 50 mg/m² in the study with Japanese patients.[1]
- Toxicity Assessment: Adverse events were graded according to the National Cancer Institute
 Common Terminology Criteria for Adverse Events (NCI CTCAE). The version used in the



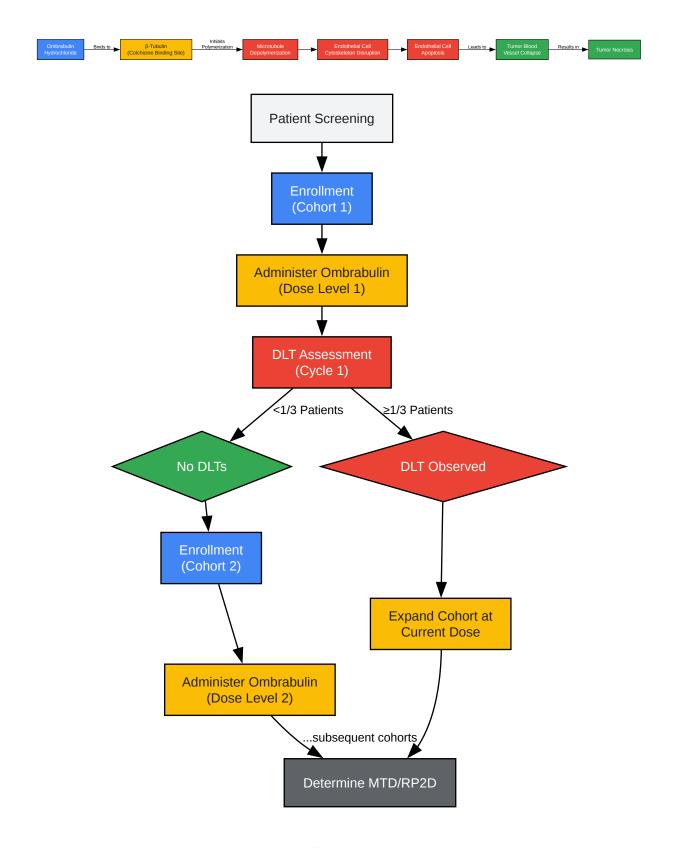
combination trial with docetaxel was v3.0. Dose-limiting toxicities were assessed during the first cycle of treatment.

Visualizations

Mechanism of Action: Ombrabulin's Vascular Disruption

Ombrabulin, a synthetic analog of combretastatin A-4, functions as a vascular disrupting agent (VDA). Its primary mechanism of action involves the destabilization of the tumor vasculature.





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